molecular formula C10H10N2S B1349123 (2-Phenyl-1,3-thiazol-5-yl)methanamine CAS No. 298705-56-3

(2-Phenyl-1,3-thiazol-5-yl)methanamine

Cat. No.: B1349123
CAS No.: 298705-56-3
M. Wt: 190.27 g/mol
InChI Key: PKLIUDDDCZOCFU-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-thiazol-5-yl)methanamine is an organic compound with the molecular formula C10H10N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a phenyl group at the second position and a methanamine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, the reaction between 2-bromoacetophenone and thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Phenyl-1,3-thiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

(2-Phenyl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-thiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • (2-Phenyl-1,3-thiazol-4-yl)methanamine
  • (2-Phenyl-1,3-thiazol-2-yl)methanamine
  • (2-Phenyl-1,3-thiazol-5-yl)ethanamine

Comparison: (2-Phenyl-1,3-thiazol-5-yl)methanamine is unique due to the position of the methanamine group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIUDDDCZOCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344290
Record name 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298705-56-3
Record name 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenyl-1,3-thiazol-5-yl)methanamine
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Q & A

Q1: What makes (2-Phenyl-1,3-thiazol-5-yl)methanamine a compound of interest in HIV research?

A1: This compound exhibits inhibitory activity against HIV-1 IN []. HIV-1 IN is a viral enzyme crucial for integrating the HIV genome into the host cell's DNA, a critical step in the HIV replication cycle. By targeting IN, compounds like this compound hold promise for developing new antiviral therapies that disrupt this essential stage of the viral life cycle. The research paper investigates the structural basis of this interaction using a crystallized complex of the IN core domain bound to the compound [].

Q2: What insights does the structural analysis of the complex provide?

A2: The study uses X-ray crystallography to determine the three-dimensional structure of the HIV-1 IN core domain in complex with this compound []. This high-resolution structural information is invaluable for:

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